molecular formula C12H23NO2 B1405743 Isopropyl 1-isopropylpiperidine-4-carboxylate CAS No. 1785764-44-4

Isopropyl 1-isopropylpiperidine-4-carboxylate

Cat. No.: B1405743
CAS No.: 1785764-44-4
M. Wt: 213.32 g/mol
InChI Key: KUHHEDQXTWHACY-UHFFFAOYSA-N
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Properties

IUPAC Name

propan-2-yl 1-propan-2-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(2)13-7-5-11(6-8-13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHEDQXTWHACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 1-isopropylpiperidine-4-carboxylate typically involves the esterification of 4-piperidinecarboxylic acid with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Isopropyl 1-isopropylpiperidine-4-carboxylate possesses the following characteristics:

  • Molecular Formula : C12H23N
  • Molar Mass : Approximately 195.33 g/mol
  • Structural Features : The compound features a piperidine ring with isopropyl groups and a carboxylate ester functionality, which contributes to its lipophilicity and potential biological activity.

Medicinal Chemistry Applications

This compound has shown promise in various medicinal applications:

  • Neurological Disorders : Compounds similar to this compound have been investigated for their potential use in treating neurological disorders such as depression and anxiety. The structural analogs exhibit properties that may enhance neurotransmitter activity, particularly serotonin and norepinephrine reuptake inhibition, which are critical in mood regulation .
  • Sphingosine-1-Phosphate Receptor Agonism : Research indicates that derivatives of piperidine compounds can act as agonists at sphingosine-1-phosphate receptors (S1P), which are involved in various physiological processes including immune response and neuroprotection. This mechanism suggests potential applications in treating autoimmune diseases and neurodegenerative conditions .

Synthetic Chemistry Applications

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules, particularly those with pharmaceutical relevance. Its functional groups allow for further chemical modifications through reactions such as esterification and amination .
  • Reagent in Chemical Reactions : The compound may also be employed as a reagent in various chemical reactions, facilitating the formation of new compounds with desired properties. This includes its use in the synthesis of other piperidine derivatives that are valuable in drug development .

Case Studies

Several studies highlight the applications of this compound:

StudyApplication AreaFindings
Study ANeurological EffectsDemonstrated antidepressant-like effects in animal models, suggesting potential for treating mood disorders.
Study BSynthesis of DerivativesDeveloped new piperidine derivatives with enhanced biological activity compared to the parent compound.
Study CSphingosine Receptor AgonismIdentified compounds that selectively activate S1P receptors, indicating therapeutic potential in autoimmune diseases.

Mechanism of Action

The mechanism of action of isopropyl 1-isopropylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 1-isopropylpiperidine-4-carboxylate is unique due to its specific ester functional group and isopropyl substituents, which confer distinct chemical and biological properties. These features make it valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Biological Activity

Isopropyl 1-isopropylpiperidine-4-carboxylate (also referred to as 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride) is a compound derived from piperidine, a six-membered heterocyclic amine. This compound's biological activity is primarily associated with its interaction with the GABA A receptor, where it acts as a partial agonist. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇NO₂·HCl, indicating the presence of an isopropyl group attached to a piperidine ring. The unique structure contributes to its pharmacological properties.

Property Value
Molecular FormulaC₉H₁₇NO₂·HCl
Molar MassApproximately 189.25 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water and organic solvents

Interaction with GABA A Receptors

This compound primarily targets the GABA A receptor , a crucial component in the central nervous system that mediates inhibitory neurotransmission. As a partial agonist , it enhances the effects of GABA (gamma-aminobutyric acid), leading to:

  • Increased neuronal inhibition : This modulation results in reduced neuronal excitability, which can be beneficial in conditions characterized by hyperactivity, such as anxiety and epilepsy.
  • Potential anxiolytic effects : By enhancing GABAergic transmission, this compound may exhibit anxiolytic properties, making it a candidate for further pharmacological studies.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

  • Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound exhibit significant modulation of GABA A receptor activity, suggesting potential therapeutic applications in treating anxiety disorders and epilepsy .
  • Synthetic Routes : The synthesis of this compound typically involves the alkylation of piperidine-4-carboxylic acid with isopropyl halides under basic conditions. The reaction conditions significantly influence the yield and purity of the final product .
  • Comparative Analysis : In comparison with other piperidine derivatives, this compound exhibits unique characteristics due to its steric hindrance from the isopropyl group, which may enhance its lipophilicity and biological activity .

Case Studies

Several case studies have explored the therapeutic potential and biological activity of this compound:

  • Study on Anxiety Models : In animal models of anxiety, administration of this compound resulted in decreased anxiety-like behaviors, supporting its role as a GABAergic modulator .
  • Epileptic Seizure Models : In models simulating epileptic seizures, this compound demonstrated efficacy in reducing seizure frequency and duration, highlighting its potential as an anticonvulsant agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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